Hydantoin, 3,3'-((2,5-dimethyl-1,4-piperazinediyl)dimethylene)bis(5,5-diphenyl-
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Overview
Description
3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) is a complex organic compound with a molecular formula of C38H38N6O4 and a molecular weight of 642.75 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and linked to two imidazolidine-2,4-dione moieties through methylene bridges.
Preparation Methods
The synthesis of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylpiperazine with formaldehyde to form the bis(methylene) intermediate, which is then reacted with 5,5-diphenylimidazolidine-2,4-dione under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
Dimethyl 3,3′-(2,5-dimethylpiperazine-1,4-diyl)dipropanoate: This compound has a similar piperazine core but different substituents, leading to distinct chemical and biological properties.
3,3’-[(2,5-dimethylpiperazine-1,4-diyl)dimethanediyl]bis(5,5-diphenylimidazolidine-2,4-dione): This compound is structurally similar but may have different reactivity and applications.
Properties
CAS No. |
26786-96-9 |
---|---|
Molecular Formula |
C38H38N6O4 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C38H38N6O4/c1-27-23-42(26-44-34(46)38(40-36(44)48,31-19-11-5-12-20-31)32-21-13-6-14-22-32)28(2)24-41(27)25-43-33(45)37(39-35(43)47,29-15-7-3-8-16-29)30-17-9-4-10-18-30/h3-22,27-28H,23-26H2,1-2H3,(H,39,47)(H,40,48) |
InChI Key |
KOJZTPZJOWDCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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